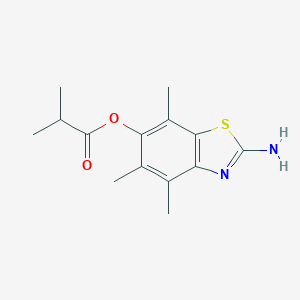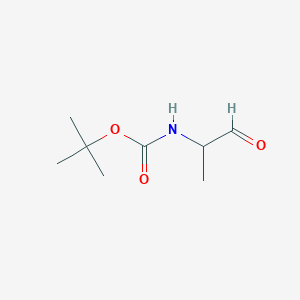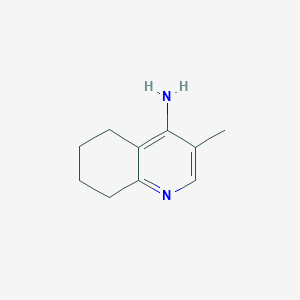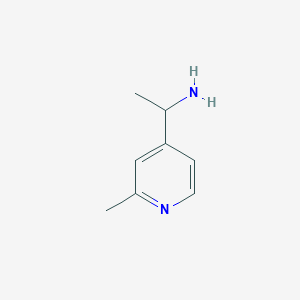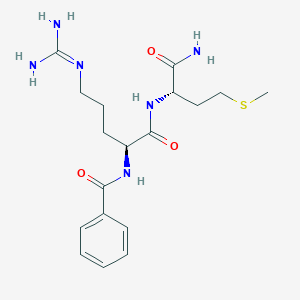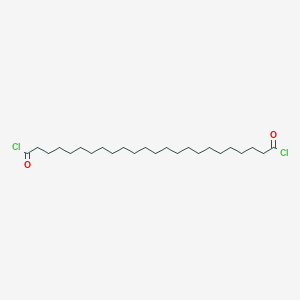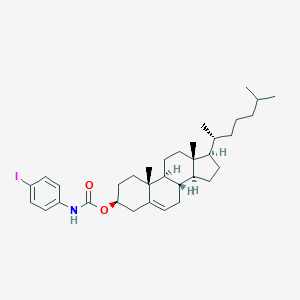
N-(4-Iodophenyl)cholesteryl 3-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Iodophenyl)cholesteryl 3-carbamate, commonly known as NPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a cholesterol derivative that has been synthesized and studied for its potential applications as a biochemical tool. NPC is a versatile molecule that has shown promise in a variety of research applications, including drug delivery, imaging, and biomaterials.
Mecanismo De Acción
NPC exerts its effects through several mechanisms. One of the primary mechanisms of action is its ability to interact with cell membranes. NPC can insert into lipid bilayers and alter their properties, leading to changes in cell function. Additionally, NPC can interact with proteins and other biomolecules, altering their structure and function.
Efectos Bioquímicos Y Fisiológicos
NPC has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that NPC can inhibit cell proliferation and induce cell death in cancer cells. Additionally, NPC has been shown to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPC has several advantages for use in laboratory experiments. It is a versatile molecule that can be easily modified to suit specific research needs. Additionally, NPC is a stable compound that can be stored for long periods without degradation. However, NPC has several limitations, including its high cost and complex synthesis process.
Direcciones Futuras
There are several future directions for research on NPC. One potential application is in the development of targeted drug delivery systems for cancer treatment. NPC could be used to deliver chemotherapy drugs specifically to cancer cells, reducing the risk of side effects and increasing efficacy. Additionally, NPC could be used in the development of new imaging agents for use in diagnostic procedures.
Another potential application of NPC is in the development of biomaterials for tissue engineering. NPC could be used to create scaffolds for tissue regeneration, allowing for the growth of new tissues and organs. Finally, NPC could be used in the development of new therapies for inflammatory and autoimmune diseases, due to its anti-inflammatory effects.
Conclusion
In conclusion, N-(4-Iodophenyl)cholesteryl 3-carbamate is a versatile molecule that has shown promise in a variety of scientific research applications. Its ability to act as a drug delivery agent, imaging agent, and biomaterial make it an attractive candidate for further research. While there are several limitations to its use, the potential benefits of NPC make it a valuable tool for scientific research.
Métodos De Síntesis
NPC can be synthesized through several methods, including the reaction of cholesterol with 4-iodoaniline and isocyanate. The reaction proceeds through a carbamate intermediate, which is subsequently converted to NPC through acid-catalyzed hydrolysis. The synthesis of NPC is a complex process that requires precise control of reaction conditions and purification methods to obtain high yields and purity.
Aplicaciones Científicas De Investigación
NPC has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPC is as a drug delivery agent. NPC can be used to encapsulate drugs and deliver them to specific target cells or tissues. This approach has several advantages, including increased efficacy and reduced toxicity compared to traditional drug delivery methods.
NPC has also been used as a contrast agent in imaging studies. Its high iodine content makes it an excellent candidate for X-ray and computed tomography (CT) imaging. Additionally, NPC has been used in the development of biomaterials, such as hydrogels and nanoparticles, due to its biocompatibility and ability to self-assemble.
Propiedades
Número CAS |
124784-17-4 |
|---|---|
Nombre del producto |
N-(4-Iodophenyl)cholesteryl 3-carbamate |
Fórmula molecular |
C34H50INO2 |
Peso molecular |
631.7 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C34H50INO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-9-24-21-27(38-32(37)36-26-12-10-25(35)11-13-26)17-19-33(24,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3,(H,36,37)/t23-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
Clave InChI |
JQCFZSAQTGDTED-AESKLMAPSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
Sinónimos |
4-IPCCE cholesterol 4-iodophenyl carbamate ester N-(4-iodophenyl)cholesteryl 3-carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



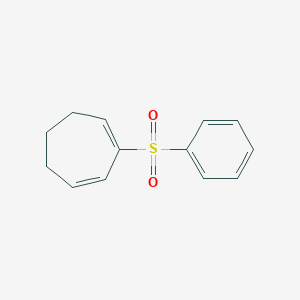
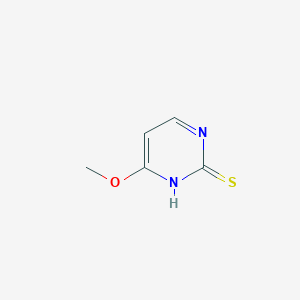
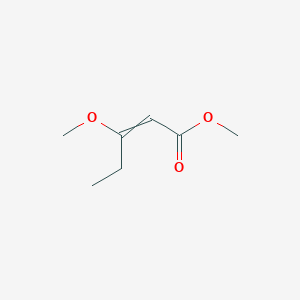
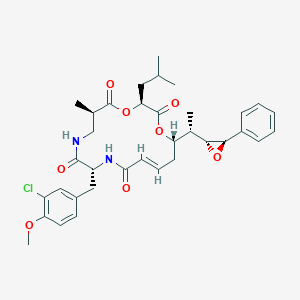
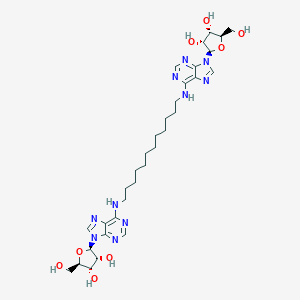
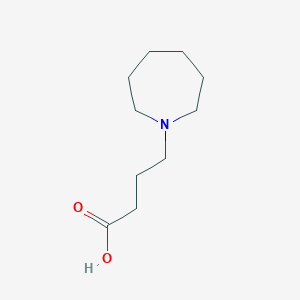
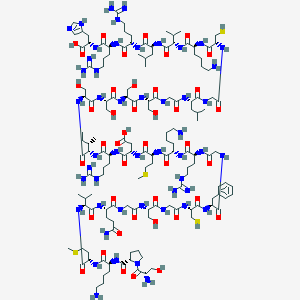
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
